5-Acetamido-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Acetamido-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with an acetamido group at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, a related class of compounds, are known to interact with their targets and cause a variety of changes, leading to diverse biological activities .
Biochemical Pathways
It’s worth noting that pyrrole-2-carboxylic acid can be synthesized from cellulose and chitin-based feedstocks .
Result of Action
Related indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
5-Acetamido-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is essential for the compound’s role in metabolic pathways, where it acts as a substrate for enzymatic reactions. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through binding interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cellular signaling by interacting with signaling molecules and receptors, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression . These temporal effects highlight the need for careful monitoring of the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. These findings underscore the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. One key pathway involves its decarboxylation by pyrrole-2-carboxylate decarboxylase, resulting in the formation of pyrrole . This reaction is crucial for the compound’s role in cellular metabolism, as it contributes to the regulation of metabolite levels and metabolic flux. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit its interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is critical for its biochemical function and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation and cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
5-Acetamido-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrole-2-carboxylic acid derivatives: These compounds are structurally related and have similar chemical properties.
Uniqueness: 5-Acetamido-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetamido group and a carboxylic acid group on the pyrrole ring differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-acetamido-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)8-6-3-2-5(9-6)7(11)12/h2-3,9H,1H3,(H,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWRTOKASDJRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.